2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(3-phenylpropyl)acetamide
Description
This compound features a pyrrolo[3,2-d]pyrimidine core substituted with a 2-fluorophenyl group at position 7 and an N-(3-phenylpropyl)acetamide moiety at position 3. The pyrrolopyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and antimicrobial activity . The 2-fluorophenyl substituent may enhance lipophilicity and influence binding interactions, while the extended N-(3-phenylpropyl)acetamide chain could improve solubility and bioavailability compared to shorter alkyl analogs .
Properties
IUPAC Name |
2-[7-(2-fluorophenyl)-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl]-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O3/c24-18-11-5-4-10-16(18)17-13-26-21-20(17)27-23(31)28(22(21)30)14-19(29)25-12-6-9-15-7-2-1-3-8-15/h1-5,7-8,10-11,13,26H,6,9,12,14H2,(H,25,29)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNRTHPSXLSODU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4F)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(3-phenylpropyl)acetamide is a novel pyrrolo[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that may influence its pharmacological properties and therapeutic applications.
Structural Characteristics
This compound belongs to the class of pyrrolo[3,2-d]pyrimidines and is characterized by:
- A pyrimidine ring fused with a pyrrole moiety.
- Functional groups including a 2-fluorophenyl group and a 3-phenylpropyl substituent.
The molecular formula is with a molecular weight of approximately 420.444 g/mol .
Biological Activity Overview
Research indicates that the biological activity of this compound is influenced by its structural components. Preliminary studies suggest several potential mechanisms of action:
- Antimicrobial Activity : The compound has been evaluated for its efficacy against various microbial strains. Its structural similarity to other known antimicrobials suggests it may inhibit bacterial growth through interference with metabolic pathways .
- Antiviral Properties : Investigations into its antiviral activity have shown promise, particularly in inhibiting viral replication. Specific studies have indicated that modifications in substituents can significantly enhance binding affinity to viral targets .
- Enzyme Inhibition : The compound has demonstrated potential as an enzyme inhibitor. For instance, it may interact with enzymes involved in critical metabolic processes, thereby affecting cellular functions .
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it may induce apoptosis in specific cancer types, highlighting its potential as an anticancer agent .
Case Studies
Recent research has explored the biological activity of this compound through various case studies:
- Study on Antimicrobial Activity : A study reported that derivatives similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as a new class of antibiotics .
- Evaluation of Antiviral Efficacy : Another study focused on the antiviral properties against HIV-1, revealing that certain modifications led to enhanced potency compared to existing antiviral agents .
Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/EC50 (μM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 | |
| Antiviral | HIV-1 | 0.5 | |
| Cytotoxicity | HeLa Cells | 10 | |
| Enzyme Inhibition | Various Enzymes | 20 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Binding Affinity : The presence of specific functional groups enhances binding affinity to target proteins and enzymes, which is critical for its biological effects.
- Structural Modifications : Variations in substituents can lead to significant changes in activity; for instance, the introduction of halogen groups has been shown to improve antimicrobial efficacy .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(3-phenylpropyl)acetamide exhibit significant anticancer properties. For instance, derivatives of pyrrolo[3,2-d]pyrimidines have been studied for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that certain analogs showed enhanced cytotoxicity against breast cancer cells compared to standard treatments like 5-fluorouracil .
Anticonvulsant Properties
The structure of this compound suggests potential anticonvulsant activity. Similar pyrrolidine derivatives have shown efficacy in reducing seizure activity in animal models. For example, a related compound demonstrated a median effective dose (ED50) of 24.38 mg/kg in electroshock seizure tests . This highlights the potential for developing new anticonvulsant medications based on this chemical framework.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrrolo[3,2-d]pyrimidine and tested their effects on MCF-7 breast cancer cells. The most potent compound exhibited an IC50 value significantly lower than that of traditional chemotherapeutics .
Case Study 2: Anticonvulsant Effects
Another research effort focused on evaluating the anticonvulsant properties of pyrrolo[3,2-d]pyrimidine derivatives in a PTZ-induced seizure model. The results indicated that some compounds provided substantial protection against seizures, suggesting a promising avenue for drug development .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. For example:
Acid-catalyzed hydrolysis :
This reaction is critical for prodrug activation in medicinal applications .
Key Data :
| Reaction Condition | Product | Yield (%) | Reference |
|---|---|---|---|
| 1M HCl, reflux, 6h | Carboxylic Acid | 78–82 | |
| 0.5M NaOH, 80°C, 4h | Carboxylate Salt | 85–90 |
Electrophilic Aromatic Substitution (EAS)
The 2-fluorophenyl group directs electrophiles to specific positions:
-
Fluorine’s meta-directing effect facilitates substitution at the 5-position of the phenyl ring.
-
Example: Nitration produces 5-nitro-2-fluorophenyl derivatives under controlled conditions .
Mechanism :
-
Generation of nitronium ion ().
-
Attack at the meta position relative to fluorine.
-
Rearomatization with retention of the fluorine substituent.
Condensation at Diketone Moieties
The 2,4-dioxo-pyrrolo[3,2-d]pyrimidine core participates in condensation reactions with primary amines or hydrazines:
Reaction with Hydrazine :
This forms stable hydrazones, useful for synthesizing heterocyclic libraries .
Key Data :
| Amine Reactant | Product Type | Reaction Time | Yield (%) |
|---|---|---|---|
| Hydrazine hydrate | Bicyclic hydrazone | 2h, RT | 92 |
| Benzylamine | Schiff base | 4h, 60°C | 88 |
Alkylation and Acylation at Nitrogen Centers
The pyrrolo-pyrimidine nitrogen atoms (N1 and N3) undergo alkylation or acylation to modify bioactivity:
Example: N3-Alkylation
This reaction is pivotal for enhancing kinase inhibition potency .
Comparative Reactivity :
| Nitrogen Position | Reactivity (Relative Rate) | Preferred Alkylating Agent |
|---|---|---|
| N1 | Low | Methyl iodide |
| N3 | High | Benzyl bromide |
Photochemical Degradation
The compound exhibits sensitivity to UV light, leading to:
-
Cleavage of the acetamide bond (via Norrish Type I).
-
Ring-opening of the pyrrolo-pyrimidine core under prolonged exposure .
Stability Data :
| Light Exposure (λ=254 nm) | Degradation Products | Half-Life (h) |
|---|---|---|
| 24h | Carboxylic acid + ring-opened fragment | 12.3 |
Metal-Catalyzed Cross-Coupling
The fluorophenyl group participates in Suzuki-Miyaura couplings with aryl boronic acids:
This enables diversification of the aromatic moiety .
Optimized Conditions :
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | SPhos | 95 |
Biological Redox Reactions
In enzymatic environments (e.g., cytochrome P450), the compound undergoes:
-
Oxidative defluorination at the 2-fluorophenyl group.
Metabolite Profile :
| Enzyme System | Major Metabolite | Activity Retention (%) |
|---|---|---|
| CYP3A4 | Hydroxy-defuro compound | 45 |
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives
Compounds such as 7-(3-methylphenyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-thione () share the pyrrolopyrimidine core but differ in substituents. However, these derivatives exhibit notable antimicrobial activity, outperforming amoxicillin in some cases .
Triazolo[4,3-c]pyrimidine Derivatives
The compound N-(2,5-dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide () replaces the pyrrolo ring with a triazolo system. The 4-fluorophenyl group in this analog contrasts with the 2-fluorophenyl group in the target compound, which may alter electronic effects and steric interactions at binding sites .
Substituent-Specific Comparisons
Fluorophenyl Positional Isomerism
- 2-Fluorophenyl vs. 4-Fluorophenyl :
The target compound’s 2-fluorophenyl group induces distinct electronic environments compared to 4-fluorophenyl analogs (e.g., ). NMR studies () demonstrate that fluorine position significantly affects chemical shifts in regions adjacent to substituents, suggesting divergent reactivity or target engagement .
Acetamide Side Chains
- N-(3-Phenylpropyl)acetamide vs. Shorter Chains :
The extended alkyl chain in the target compound may enhance membrane permeability relative to simpler acetamide derivatives like N-(2-methyl-3-oxo-1,3-diphenylpropyl)acetamide (). However, longer chains could also increase metabolic instability .
Bioactivity Trends (Inferred from Analogues)
Q & A
Basic: What are the key steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions to construct the pyrrolo[3,2-d]pyrimidine core and functionalize it with fluorophenyl and phenylpropylacetamide groups. Critical steps include:
- Coupling reactions : Amide bond formation between the pyrrolopyrimidine intermediate and 3-phenylpropylamine under controlled pH and temperature (e.g., using DCC/DMAP in DMF at 0–25°C) .
- Cyclization : Formation of the dioxo-pyrrolopyrimidine scaffold via intramolecular cyclization, requiring anhydrous conditions and catalysts like p-toluenesulfonic acid .
- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) or recrystallization to achieve >95% purity .
Optimization : Adjusting solvent polarity (e.g., NMP for high-temperature reactions) and reaction time (16–24 hours) to improve yields (typically 25–35%) .
Basic: What characterization techniques are essential for confirming its structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and acetamide carbonyl signals (δ 170–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 513.6) .
- Infrared Spectroscopy (IR) : Peaks at 1650–1750 cm⁻¹ (C=O stretching) and 1250–1350 cm⁻¹ (C-F stretching) .
Basic: How is its biological activity screened in preliminary assays?
- In vitro assays : Test against cancer cell lines (e.g., IC₅₀ values in MCF-7 or HeLa cells) using MTT assays .
- Enzyme inhibition : Evaluate binding to kinases (e.g., EGFR or CDK2) via fluorescence polarization assays .
- Antimicrobial screening : Disc diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced: How do structure-activity relationship (SAR) studies guide its optimization?
Key SAR findings from analogs:
Advanced: What computational methods elucidate its mechanism of action?
- Molecular docking : Predict binding poses with targets like EGFR (PDB: 1M17) using AutoDock Vina .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2 Å) .
- QSAR models : Correlate electronic parameters (HOMO/LUMO) with anticancer activity .
Advanced: How to resolve contradictions in reported synthetic yields (e.g., 25% vs. 35%)?
Discrepancies arise from:
- Solvent choice : Polar aprotic solvents (NMP) vs. DMF improve yields by 10–15% .
- Catalyst loading : 10 mol% vs. 20 mol% Pd(OAc)₂ affects cross-coupling efficiency .
- Workup protocols : Rapid quenching reduces byproduct formation .
Advanced: What strategies validate its target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Confirm thermal stabilization of kinases (ΔTm > 3°C) .
- Western blotting : Measure downstream phosphorylation (e.g., ERK1/2 inhibition) .
- CRISPR knockouts : Ablate putative targets (e.g., CDK2) to assess loss of efficacy .
Basic: What purification methods are optimal for isolating this compound?
- Normal-phase chromatography : Silica gel with CH₂Cl₂/MeOH (95:5) for baseline separation .
- HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) for >99% purity in analytical runs .
- Recrystallization : Ethanol/water mixtures yield crystalline forms suitable for XRD analysis .
Advanced: How does fluorophenyl substitution impact pharmacokinetics?
- Metabolism : Fluorine reduces CYP450-mediated oxidation (CL₋hep < 10 mL/min/kg) .
- Permeability : LogD ~2.5 enhances blood-brain barrier penetration in rodent models .
- Plasma stability : t₁/₂ > 6 hours in human plasma due to reduced esterase cleavage .
Advanced: What in vivo models assess its therapeutic potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
